molecular formula C22H17N3O3S B3577505 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide

N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide

Cat. No.: B3577505
M. Wt: 403.5 g/mol
InChI Key: QDWARRPXCBUDOE-UHFFFAOYSA-N
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Description

Benzoxazole derivatives, such as the one you mentioned, are important in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole compounds can be synthesized through various methods. One approach involves a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzoxazole compounds can undergo various chemical reactions. For instance, they can react with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. They are often analyzed using techniques like IR, 1H/13C-NMR, and mass spectrometry .

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities . Some compounds have shown cytotoxicity in human tumor cell lines .

Safety and Hazards

The safety and hazards of benzoxazole derivatives can vary depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Benzoxazole derivatives continue to be an area of interest in drug discovery due to their wide range of pharmacological activities. Future research may focus on developing new synthetic strategies and exploring their potential therapeutic applications .

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-27-17-11-9-14(10-12-17)20(26)25-22(29)23-16-6-4-5-15(13-16)21-24-18-7-2-3-8-19(18)28-21/h2-13H,1H3,(H2,23,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWARRPXCBUDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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